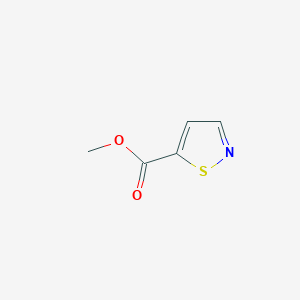

Isothiazole-5-carboxylic acid methyl ester

説明

特性

IUPAC Name |

methyl 1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHOXOITNPIETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625234 | |

| Record name | Methyl 1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15901-66-3 | |

| Record name | Methyl 1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15901-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Optimization

-

Catalyst : Concentrated sulfuric acid (1:1 mass ratio relative to the carboxylic acid).

-

Solvent : Excess methanol serves as both reactant and solvent.

-

Temperature : Reflux (~65–70°C) for 12–18 hours.

-

Yield : While explicit data for the isothiazole derivative is unavailable, analogous thiazole esterifications achieve yields of 80–90% under optimized conditions.

Mechanistic Insights :

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the tetrahedral intermediate. Subsequent dehydration yields the ester.

Table 1: Key Parameters for Fischer Esterification

| Parameter | Value/Range |

|---|---|

| Catalyst Loading | 1 eq. H₂SO₄ |

| Reaction Time | 12–18 h |

| Temperature | 65–70°C (reflux) |

| Solvent | Methanol |

Cyclization of Thioamide Precursors

Cyclization strategies construct the isothiazole ring while simultaneously introducing the ester functionality. This approach minimizes side reactions associated with post-cyclization functionalization.

Representative Protocol

-

Precursor Synthesis : Thioamide derivatives, such as β-keto esters, are prepared via condensation of α,β-unsaturated carbonyl compounds with thiohydroxylamine.

-

Cyclization : Acid-catalyzed intramolecular cyclization forms the isothiazole ring. For example, using HCl in ethanol at 50°C for 6 hours achieves cyclization with >75% efficiency in model systems.

Advantages :

-

Direct incorporation of the ester group avoids multi-step derivatization.

-

High regioselectivity due to electronic effects of the carbonyl group.

Challenges :

-

Sensitivity to moisture and oxygen necessitates inert atmospheres.

-

Byproduct formation (e.g., sulfoxides) requires rigorous purification.

Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis enables the modular assembly of isothiazole esters from simpler fragments. Palladium and copper catalysts are particularly effective for coupling reactions involving halogenated intermediates.

Suzuki-Miyaura Coupling Example

-

Substrate Preparation : 5-Bromoisothiazole-4-carboxylic acid is converted to the methyl ester via standard esterification.

-

Cross-Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C for 24 hours.

Table 2: Optimization of Cross-Coupling Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Dioxane/Water (3:1) |

| Temperature | 80°C |

| Yield | 60–75% |

Limitations :

-

High catalyst costs and sensitivity to functional groups.

-

Requires pre-functionalized starting materials.

Bromination-Reduction Sequences

Adapted from the synthesis of 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid methyl ester, this method involves sequential halogenation and reduction to install functional groups adjacent to the ester.

Stepwise Procedure

-

Bromination : Treat methyl isothiazole-5-carboxylate with N-bromosuccinimide (NBS) and AIBN in CCl₄ at 77°C for 12 hours.

-

Reduction : Single-electron transfer agents like dimethyl phosphite selectively reduce dibrominated intermediates to monobrominated products.

Critical Considerations :

-

Stoichiometry : A 1:2.5 molar ratio of substrate to NBS ensures complete dibromination.

-

Safety : Carbon tetrachloride, though effective, poses environmental and health risks, prompting exploration of alternative solvents (e.g., acetonitrile).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Practicality of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Fischer Esterification | 80–90 | >95 | High | Low |

| Cyclization | 70–85 | 90–95 | Moderate | Medium |

| Cross-Coupling | 60–75 | 85–90 | Low | High |

| Bromination-Reduction | 65–80 | 80–90 | Moderate | Medium |

Key Findings :

-

Fischer esterification offers the best balance of yield, cost, and scalability for industrial applications.

-

Metal-catalyzed methods, while versatile, are limited by substrate availability and catalyst expenses.

-

Bromination-reduction sequences introduce functional diversity but require meticulous control over reaction conditions .

化学反応の分析

Types of Reactions: Isothiazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isothiazole ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Functionalized isothiazole derivatives.

科学的研究の応用

Synthetic Routes

The synthesis of isothiazole-5-carboxylic acid methyl ester typically involves:

- Condensation Reactions : Often using thiohydroxylamine with α,β-unsaturated carbonyl compounds.

- Metal-Catalyzed Approaches : Utilizing various catalysts to enhance reaction efficiency.

- Ring Rearrangements : Important for forming the isothiazole structure.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. It has been evaluated for effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Isothiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4g | Bacillus subtilis | 25 |

| 5a | Staphylococcus aureus | 25 |

| 5b | Staphylococcus aureus | 50 |

| 12a | Escherichia coli | 12.5 |

In one study, derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that isothiazole derivatives possess anticancer properties. Specific compounds have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Glioma Cell Migration Inhibition

A notable case study investigated the effects of an isothiazole derivative on glioma cell migration. The compound effectively blocked multiple modes of migration, crucial for developing therapies targeting aggressive brain tumors. The study utilized wound-healing assays and mouse xenograft models to validate the compound's efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of isothiazole derivatives suggests that modifications to the core structure can significantly influence their biological activity. Substituents at different positions on the ring can enhance or reduce antimicrobial and anticancer properties. Electron-donating groups generally increase activity, while bulky substituents may hinder it .

Industrial Applications

In addition to its research applications, this compound is utilized in:

- Agrochemicals : Development of pesticides and herbicides.

- Materials Science : Synthesis of polymers and other materials with specific properties.

作用機序

The mechanism of action of isothiazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfur and nitrogen atoms in the isothiazole ring play a crucial role in its binding affinity and specificity . The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects .

類似化合物との比較

Comparison with Structural Analogs

Structural and Electronic Differences

Isoxazole Derivatives

- Methyl Isoxazole-5-carboxylate ():

- Heteroatoms: Oxygen and nitrogen (vs. sulfur and nitrogen in isothiazole).

- Substituent Position: Ester at the 5-position (same as target compound).

- Reactivity: The oxygen in isoxazole reduces ring electron density compared to sulfur-containing isothiazole, making isoxazole derivatives less prone to electrophilic substitution but more stable under oxidative conditions .

- 3-Methylisoxazole-4-carboxylic Acid Methyl Ester ():

- Substituent Position: Ester at the 4-position (vs. 5-position in target compound).

- Hydrogen Bonding: Exhibits intramolecular C–H···O bonds and forms supramolecular structures via intermolecular hydrogen bonds. This contrasts with isothiazole derivatives, where sulfur’s polarizability may alter hydrogen-bonding patterns .

Ethyl Ester Analogs

- Ethyl 5-Methylisoxazole-4-carboxylate ():

- Ester Group: Ethyl instead of methyl, increasing hydrophobicity and molecular weight (MW: 169.18 g/mol vs. 143.14 g/mol for methyl ester).

- Positional Effects: The 4-substituted ester in isoxazole derivatives shows distinct reactivity in hydrogenation reactions compared to 5-substituted analogs, as demonstrated in studies of 3-(2,4,6-trimethylphenyl)isoxazole derivatives ().

Amino- and Carbamoyl-Substituted Isothiazoles

- Bioactivity: Such derivatives may exhibit enhanced binding to biological targets compared to the simpler methyl ester .

Physicochemical Properties

| Property | Isothiazole-5-carboxylic Acid Methyl Ester | Methyl Isoxazole-5-carboxylate | Ethyl 5-Methylisoxazole-4-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 143.14 (estimated) | 143.14 | 169.18 |

| Boiling Point | Not reported | ~200–220°C (estimated) | ~220–240°C (estimated) |

| Solubility | Moderate in polar solvents (e.g., DMF) | High in acetic acid | Lower in water due to ethyl group |

| Hydrogen Bonding | S···O interactions likely | O···H bonds dominate | Similar to methyl analogs |

Note: Data inferred from structural analogs (–5, 7–9).

Key Research Findings and Challenges

- Positional Isomerism : Substitution at the 4- vs. 5-position drastically alters reactivity and physical properties, as seen in hydrogenation studies () and crystallographic data ().

- Heteroatom Effects : Sulfur’s polarizability in isothiazole increases susceptibility to nucleophilic attack compared to isoxazole derivatives, necessitating careful storage and handling .

- Data Gaps: Limited direct studies on the target compound require extrapolation from structural analogs, emphasizing the need for targeted experimental validation.

生物活性

Isothiazole-5-carboxylic acid methyl ester (ICM) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with ICM, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing both sulfur and nitrogen atoms. This unique structure contributes to its diverse biological activities. The compound is often used as a building block in the synthesis of more complex heterocyclic compounds, making it valuable in medicinal chemistry and organic synthesis .

The biological activity of ICM is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms within the isothiazole ring enhance its binding affinity and specificity, influencing various biological pathways. For instance, ICM has been investigated for its potential to inhibit tumor cell migration, particularly in glioma models .

Antimicrobial Activity

ICM has shown promising antimicrobial properties in various studies. For example, derivatives of isothiazole have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. In one study, certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL .

Table 1: Antimicrobial Activity of Isothiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4g | Bacillus subtilis | 25 |

| 5a | Staphylococcus aureus | 25 |

| 5b | Staphylococcus aureus | 50 |

| 12a | Escherichia coli | 12.5 |

Anticancer Activity

Research has indicated that ICM derivatives possess anticancer properties. A study highlighted that certain isothiazole compounds could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds containing a methyl group at specific positions on the phenyl ring demonstrated enhanced cytotoxic activity against various cancer cell lines .

Case Study: Glioma Cell Migration Inhibition

A notable case study investigated the effects of an isothiazole derivative on glioma cell migration. The compound was found to block multiple modes of migration effectively, which is crucial for developing therapies targeting aggressive brain tumors. This study utilized wound-healing assays and mouse xenograft models to validate the compound's efficacy .

Structure-Activity Relationship (SAR)

The SAR of ICM derivatives indicates that modifications to the isothiazole core can significantly influence their biological activity. For example, substituents at different positions on the ring can enhance or reduce antimicrobial and anticancer properties. Research has shown that introducing electron-donating groups increases activity, while bulky substituents may hinder it .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Activity Type | Effect |

|---|---|---|

| Para (4) | Anticancer | Increased potency |

| Meta (3) | Antimicrobial | Decreased potency |

| Ortho (2) | Cytotoxic | Variable effect |

Q & A

What are the common synthetic routes for isothiazole-5-carboxylic acid methyl ester, and how are reaction conditions optimized?

Basic

Synthesis typically involves cyclization of precursors like substituted thioamides or condensation reactions with activated esters. For example, kinetic modeling (e.g., comparison of calculated vs. experimental yields) can optimize parameters like temperature, catalyst loading, and solvent polarity . Key intermediates, such as 4-(ethoxycarbonyl)isothiazole-5-carboxylic acid derivatives, are structurally analogous and inform pathway design .

Which analytical techniques are most effective for characterizing purity and structural confirmation?

Basic

GC/MS is widely used for ester analysis, particularly for identifying methyl ester derivatives via retention time matching and spectral libraries . HPLC with UV detection (e.g., pharmacopeial methods) ensures purity assessment, while FTIR and NMR (¹H/¹³C) validate functional groups and regiochemistry .

How can kinetic modeling reconcile discrepancies between theoretical and experimental synthesis yields?

Advanced

Discrepancies often arise from unaccounted side reactions or solvent effects. For example, a 10–15% variance between calculated and experimental yields in similar esters was resolved by adjusting activation energy parameters in Arrhenius equations and validating with real-time reaction monitoring . Sensitivity analysis of rate constants can pinpoint optimization targets (e.g., catalyst concentration) .

What are the best practices for systematic literature reviews when designing studies on this compound?

Advanced

Adopt COSMOS-E guidelines: combine content expertise (e.g., identifying confounding variables in ester stability studies) with methodological rigor (e.g., meta-analysis of kinetic data from heterogeneous studies). Information specialists ensure comprehensive searches across databases like PubMed and SciFinder, filtering for synthesis, stability, and bioactivity data .

How should researchers handle and store this compound to ensure stability during experiments?

Basic

Store in airtight containers at 0–6°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as UV degradation is common in heterocyclic esters. Safety protocols mandate PPE (gloves, goggles) and fume hood use during handling .

What strategies address impurities detected during synthesis, and how are they quantified?

Advanced

Impurities (e.g., unreacted precursors or regioisomers) are quantified via HPLC with internal standards. For example, AOAC methods for ester analysis recommend cyanosilicone columns for resolving structurally similar byproducts . Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can isolate the target compound .

How do computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced

Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., the C-4 position in isothiazole rings). NIST spectral data and PubChem descriptors (e.g., HOMO-LUMO gaps) guide predictions of stability under acidic/basic conditions .

What derivatives of this compound are explored for structure-activity relationship (SAR) studies?

Basic

Common derivatives include halogenated analogs (e.g., 5-bromo substitutes) and ester variants (e.g., ethyl or tert-butyl esters). These are synthesized via nucleophilic displacement or esterification, with applications in antimicrobial and enzyme inhibition assays .

How are GC/MS conditions optimized for quantifying trace degradation products?

Advanced

Use splitless injection modes and polar capillary columns (e.g., cyanopropyl phases) to enhance resolution of low-abundance peaks. Calibration curves with FAME standards (e.g., C8–C18 esters) improve quantification accuracy, while internal standards (e.g., methyl jasmonate-d5) correct for matrix effects .

What experimental designs validate bioactivity hypotheses while minimizing confounding variables?

Advanced

Employ factorial designs to test interactions between concentration, pH, and temperature. For example, in enzyme inhibition assays, orthogonal arrays (Taguchi methods) reduce experimental runs while identifying critical factors like steric hindrance at the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。